molecular formula C20H16O2 B14728389 2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione CAS No. 6337-31-1

2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

Cat. No.: B14728389
CAS No.: 6337-31-1
M. Wt: 288.3 g/mol
InChI Key: GRMBYWZIMSNRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C20H16O2 It is a derivative of anthracene, characterized by the presence of a phenyl group and a tetrahydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,4-dihydroxyanthracene with a suitable dehydrating agent to form the desired product . The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with diverse functional groups .

Scientific Research Applications

2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, its quinone derivatives can act as electron acceptors in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The compound’s ability to form stable radicals also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,4a,9a-Tetrahydroanthracene-9,10-dione
  • 9,10-Dihydroanthracene-9,10-dione
  • Anthraquinone derivatives

Uniqueness

Compared to other anthracene derivatives, this compound exhibits distinct properties that make it valuable in both research and industrial contexts .

Properties

CAS No.

6337-31-1

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C20H16O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-10,17-18H,11-12H2

InChI Key

GRMBYWZIMSNRJK-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC2C1C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.